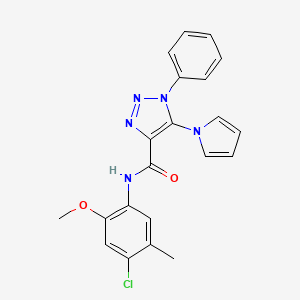
N-(4-chloro-2-methoxy-5-methylphenyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chloro-2-methoxy-5-methylphenyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C21H18ClN5O2 and its molecular weight is 407.86. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(4-chloro-2-methoxy-5-methylphenyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its anticancer and antimicrobial properties.
Chemical Structure and Properties
The compound belongs to the class of triazole derivatives, which are known for their diverse biological activities. The molecular formula is C_{19}H_{19ClN_{4}O with a molecular weight of 364.84 g/mol. The presence of the triazole ring is crucial for its biological interactions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole-containing compounds. For instance, research indicates that derivatives similar to this compound exhibit significant antiproliferative activity against various cancer cell lines.
Case Studies
- Antiproliferative Assays : A study showed that triazole derivatives demonstrated IC50 values ranging from 1.1 μM to 4.24 μM against breast (MCF-7), colon (HCT-116), and liver (HepG2) cancer cell lines. These results suggest that the compound could inhibit tumor growth effectively compared to established drugs like doxorubicin and 5-fluorouracil .
- Mechanism of Action : The anticancer activity is primarily attributed to the inhibition of thymidylate synthase (TS), a critical enzyme in DNA synthesis. The synthesized compounds exhibited significant TS inhibitory activity, further supporting their potential as anticancer agents .
Antimicrobial Activity
In addition to its anticancer properties, the compound has shown promising antimicrobial activity against various pathogens.
Research Findings
A comparative study indicated that certain triazole derivatives possess effective antibacterial properties against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values ranged from 3.12 μg/mL to 12.5 μg/mL, suggesting that these compounds could serve as potential leads for developing new antibacterial agents .
Data Summary
Propriétés
IUPAC Name |
N-(4-chloro-2-methoxy-5-methylphenyl)-1-phenyl-5-pyrrol-1-yltriazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN5O2/c1-14-12-17(18(29-2)13-16(14)22)23-20(28)19-21(26-10-6-7-11-26)27(25-24-19)15-8-4-3-5-9-15/h3-13H,1-2H3,(H,23,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FADMNCLMIBCWLM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)OC)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3)N4C=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














